Disodium methyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

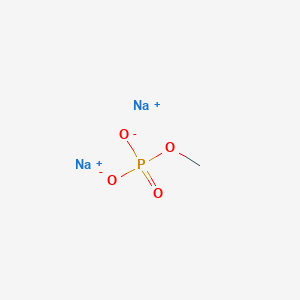

Disodium methyl phosphate is an inorganic compound with the molecular formula CH₃Na₂O₄P. It is a derivative of phosphoric acid where two sodium atoms replace two hydrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disodium methyl phosphate can be synthesized through the neutralization of methyl phosphoric acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: Industrial production of this compound involves a two-step process. First, methyl phosphoric acid is prepared by reacting phosphorus pentoxide with methanol. The resulting methyl phosphoric acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.

Analyse Des Réactions Chimiques

Types of Reactions: Disodium methyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl phosphoric acid and sodium hydroxide.

Substitution Reactions: It can participate in substitution reactions where the sodium atoms are replaced by other cations.

Complex Formation: this compound can form complexes with metal ions, which are useful in various industrial applications.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Substitution: Various metal salts under controlled pH conditions.

Complex Formation: Metal ions such as calcium, magnesium, and iron in aqueous solutions.

Major Products Formed:

Hydrolysis: Methyl phosphoric acid and sodium hydroxide.

Substitution: Metal methyl phosphates.

Complex Formation: Metal-phosphate complexes.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Disodium methyl phosphate (CAS No. 17323-81-8) has the molecular formula CH₅NaO₄P and a molecular weight of 135.01 g/mol. It is characterized by its ability to undergo hydrolysis, substitution reactions, and complex formation with metal ions, which enhances its utility in different applications.

Key Reactions:

- Hydrolysis: In the presence of water, this compound can hydrolyze to form methyl phosphoric acid and sodium hydroxide.

- Substitution Reactions: The sodium atoms can be replaced by other cations, allowing for diverse applications.

- Complex Formation: It can form complexes with metal ions, useful in various industrial contexts.

Applications in Scientific Research

-

Analytical Chemistry:

- Used as a buffering agent in titrations and other analytical procedures to maintain pH stability.

- Acts as a reagent in biochemical assays, facilitating enzyme reactions and other biochemical processes.

-

Biological Applications:

- Serves as a component in buffer solutions for biological experiments, ensuring optimal conditions for cellular reactions.

- Investigated for potential use in drug formulations due to its stabilizing properties.

- Industrial Uses:

Data Table: Applications Overview

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Analytical Chemistry | Buffering agent, reagent in assays | Essential for maintaining pH levels |

| Biological Research | Component in buffer solutions | Supports enzyme activity |

| Pharmaceutical Industry | Stabilizer in drug formulations | Enhances shelf-life and efficacy |

| Detergent Production | pH control agent | Improves cleaning efficiency |

| Water Treatment | Corrosion inhibitor | Prevents scale and extends equipment lifespan |

Case Studies

-

Buffering Capacity in Biological Systems:

A study demonstrated that this compound effectively maintained pH levels during enzyme assays, leading to enhanced enzyme activity compared to systems without buffering agents. This highlights its importance in biochemical research where pH fluctuations can significantly impact results. -

Corrosion Control Efficacy:

In industrial applications, this compound was used in water treatment facilities to control corrosion and scale formation. Results indicated a significant reduction in maintenance costs due to decreased equipment failure rates attributed to corrosion . -

Stabilization of Pharmaceutical Formulations:

Research into drug formulations revealed that incorporating this compound improved the stability of active pharmaceutical ingredients during storage, thereby enhancing their therapeutic effectiveness over time.

Mécanisme D'action

Disodium methyl phosphate can be compared with other similar compounds such as disodium hydrogen phosphate and trisodium phosphate. While all these compounds contain phosphate groups, their chemical properties and applications differ:

Disodium Hydrogen Phosphate: Commonly used as a buffering agent and in food additives. It has a different pH range compared to this compound.

Trisodium Phosphate: Used in cleaning agents and as a degreaser. It is more alkaline than this compound.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and form complexes with metal ions. This makes it particularly useful in applications requiring precise pH control and metal ion interactions.

Comparaison Avec Des Composés Similaires

- Disodium hydrogen phosphate

- Trisodium phosphate

- Monosodium phosphate

Propriétés

Numéro CAS |

17323-81-8 |

|---|---|

Formule moléculaire |

CH5NaO4P |

Poids moléculaire |

135.01 g/mol |

Nom IUPAC |

disodium;methyl phosphate |

InChI |

InChI=1S/CH5O4P.Na/c1-5-6(2,3)4;/h1H3,(H2,2,3,4); |

Clé InChI |

JNPCADCBFGTABM-UHFFFAOYSA-N |

SMILES |

COP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canonique |

COP(=O)(O)O.[Na] |

Key on ui other cas no. |

90605-11-1 17323-81-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.